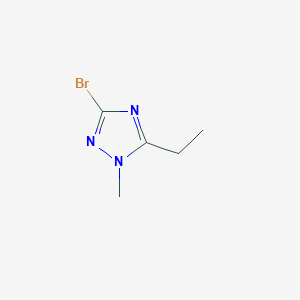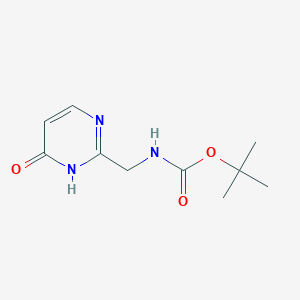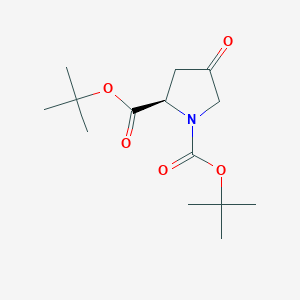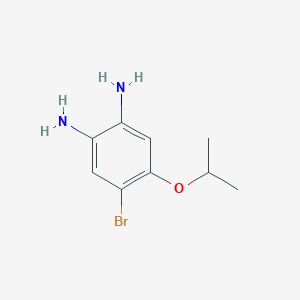
3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole
Overview
Description
“3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole” is a derivative of 1,2,4-triazole. It is used as a ligand for transition metals to create coordination complexes . It also has the ability to accept and transfer acyl groups in synthetic reactions, making it a useful catalyst for the synthesis of esters .
Scientific Research Applications
Supramolecular and Coordination Chemistry
1,2,3-Triazoles, including derivatives like 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole, exhibit unique supramolecular interactions valuable in supramolecular and coordination chemistry. These interactions arise from the polarized carbon atom in the triazole, facilitating complexation of anions through hydrogen and halogen bonding. Triazoles also offer various N-coordination modes, which include anionic and cationic nitrogen donors. Their applications extend to anion recognition, catalysis, and photochemistry (Schulze & Schubert, 2014).
Antimicrobial Activities
Some 1,2,4-triazole derivatives show significant antimicrobial activities, which are important in the field of medicine and pharmacology. Specific derivatives have been found to inhibit the growth of various microorganisms, although they do not show antifungal activity against yeast-like fungi. This suggests a potential role for these compounds in developing new antimicrobial agents (Demirbas et al., 2004).
Drug Discovery and Bioconjugation
1,2,3-Triazoles play a significant role in drug discovery, especially in combinatorial chemistry, proteomics, and DNA research. Their formation through reliable chemical transformations, such as the copper-catalyzed triazole formation, contributes to their significance in bioconjugation reactions. The triazole products interact with biological targets, making them more than just passive linkers (Kolb & Sharpless, 2003).
Nanoparticle Functionalization
Triazole derivatives are utilized in the functionalization of nanoparticles, specifically in the context of Au nanoparticles. The process involves triazole formation by 1,3-dipolar cycloaddition reactions, known as "click" chemistry. This method imparts various chemical functionalities to the nanoparticles, which can be further studied using techniques like fluorescence spectroscopy and cyclic voltammetry (Fleming et al., 2006).
Corrosion Inhibition
1,2,4-Triazole derivatives are effective in inhibiting corrosion, especially in metals like copper and mild steel. They act as cathodic type inhibitors and have shown high inhibition efficiency in acidic environments. Their adsorption on metal surfaces follows the Langmuir adsorption isotherm, indicating their potential as corrosion inhibitors in industrial applications (Sudheer & Quraishi, 2013).
Mechanism of Action
Target of Action
It is known that 1,2,4-triazoles can act as ligands for transition metals, forming coordination complexes .
Mode of Action
It is known that 1,2,4-triazoles can accept and transfer acyl groups in synthetic reactions .
Biochemical Pathways
It is known that 1,2,4-triazoles can play a role in the synthesis of esters .
Result of Action
It is known that 1,2,4-triazoles can act as catalysts in synthetic reactions .
Properties
IUPAC Name |
3-bromo-5-ethyl-1-methyl-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrN3/c1-3-4-7-5(6)8-9(4)2/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXMMLGNJMQMZLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NN1C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301257455 | |
| Record name | 1H-1,2,4-Triazole, 3-bromo-5-ethyl-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301257455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1559064-19-5 | |
| Record name | 1H-1,2,4-Triazole, 3-bromo-5-ethyl-1-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1559064-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-1,2,4-Triazole, 3-bromo-5-ethyl-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301257455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine](/img/structure/B1528153.png)





